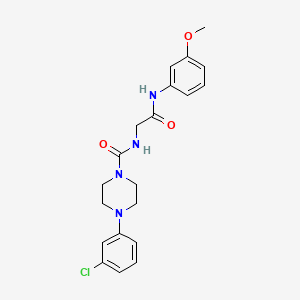

4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

説明

This compound is a piperazine-1-carboxamide derivative featuring a 3-chlorophenyl substituent at the 4-position of the piperazine ring and a 3-methoxyphenylaminoacetamide side chain. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

特性

分子式 |

C20H23ClN4O3 |

|---|---|

分子量 |

402.9 g/mol |

IUPAC名 |

4-(3-chlorophenyl)-N-[2-(3-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C20H23ClN4O3/c1-28-18-7-3-5-16(13-18)23-19(26)14-22-20(27)25-10-8-24(9-11-25)17-6-2-4-15(21)12-17/h2-7,12-13H,8-11,14H2,1H3,(H,22,27)(H,23,26) |

InChIキー |

YNSPQZZDAWOYOB-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride.

Attachment of the 3-methoxyphenyl group: This can be done through a coupling reaction with 3-methoxyaniline.

Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

4. 科学研究への応用

化学

この化合物は、特に新しい医薬品の開発において、有機合成におけるビルディングブロックとしての潜在力を研究されています。

生物学

生物学的研究では、酵素や受容体などのさまざまな生体標的との相互作用について調査される可能性があります。

医学

この化合物は、抗炎症、鎮痛、または抗癌活性など、潜在的な治療効果について調査される可能性があります。

産業

産業部門では、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。

科学的研究の応用

Cancer Treatment

Research has indicated that compounds similar to 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide exhibit potential as anti-cancer agents. A study focusing on polo-like kinase 1 (Plk1) inhibitors highlighted the importance of targeting this protein in various cancers. The compound's structure suggests it could inhibit Plk1, which is crucial for mitosis and often deregulated in cancer .

Neuropharmacology

This compound may also have implications in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Compounds with similar structures have shown promise as selective dopamine receptor antagonists, which could be beneficial in treating psychiatric disorders such as schizophrenia .

Anti-Parasitic Activity

The compound's structural features may contribute to its efficacy against parasitic infections, such as those caused by Trypanosoma brucei. Research into related compounds has revealed that modifications to the piperazine ring can enhance activity against these parasites, suggesting a potential pathway for developing new treatments for diseases like sleeping sickness .

Structure-Activity Relationship (SAR)

The effectiveness of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide can be attributed to its structural components:

- The piperazine ring is known for its ability to interact with various biological targets.

- The presence of the methoxy and chlorophenyl groups may enhance lipophilicity and receptor binding affinity, respectively.

Case Studies

Several studies have explored the synthesis and biological activity of compounds related to 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide :

作用機序

6. 類似の化合物との比較

類似の化合物

- 4-(3-クロロフェニル)ピペラジン-1-カルボキサミド

- N-(2-((3-メトキシフェニル)アミノ)-2-オキソエチル)ピペラジン-1-カルボキサミド

独自性

この化合物における3-クロロフェニル基と3-メトキシフェニル基のユニークな組み合わせは、他のピペラジン誘導体と比較して、独特の化学的および生物学的特性を提供します。この独自性は、特定の治療標的を持つ新しい薬物の設計に活用できます。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are piperazine carboxamides with variations in aryl substituents. Key examples include:

Pharmacological and Physicochemical Insights

Substituent Position and Bioactivity: Chlorophenyl vs. For example, p-MPPF () showed higher potency (ID50 = 3 mg/kg) than iodinated analogs, likely due to fluorine’s optimal size and methoxy’s electronic effects . Quinazolinone vs.

Synthetic Yields and Purification :

- Yields for chloro-substituted analogs (e.g., A5: 47.7%) are generally lower than methoxy derivatives (e.g., A17: ~48%), possibly due to steric hindrance during coupling reactions .

- Purification typically involves silica gel chromatography (e.g., ethyl acetate eluent for compound 22a) or recrystallization .

Thermal Stability :

- Melting points correlate with substituent polarity: 3-chlorophenyl analogs (A5: 193.3–195.2°C) have higher m.p. than 3-methoxyphenyl derivatives (A17: 186.3–188.5°C), reflecting stronger intermolecular forces in halogenated compounds .

生物活性

The compound 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.81 g/mol

- Key Functional Groups :

- Piperazine ring

- Carboxamide group

- Chlorophenyl and methoxyphenyl substituents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly within the dopaminergic pathways. The presence of the piperazine moiety suggests potential interactions with dopamine receptors, which are crucial in neuropsychiatric disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For instance, studies have demonstrated that chlorophenyl-containing derivatives possess significant antibacterial and antifungal properties:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| D | Antibacterial | 32 μg/mL | |

| E | Antifungal | 16 μg/mL |

These activities are often linked to the ability of these compounds to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Neuropharmacological Effects

Compounds with a piperazine scaffold are known for their neuropharmacological effects. Preliminary studies suggest that 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide may exhibit selective binding affinity for dopamine D3 receptors, which are implicated in mood regulation and cognition:

This selectivity indicates potential therapeutic applications in treating disorders such as schizophrenia and depression.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of piperazine derivatives found that those with methoxy substitutions showed enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased apoptosis via mitochondrial pathways.

- Neuropharmacological Evaluation : Another research effort focused on assessing the effects of similar compounds on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting a potential role in treating cognitive deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。